molecular formula C19H20ClFN4O2 B12171158 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B12171158
M. Wt: 390.8 g/mol
InChI Key: JTEGBNRNIRCLIG-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 2-chlorophenylamine with an appropriate acylating agent to introduce the oxoethyl group.

    Piperazine Ring Formation: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired piperazine derivative.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines or alcohols.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biological Studies: It is used in research to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-bromophenyl)piperazine-1-carboxamide
  • N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-methylphenyl)piperazine-1-carboxamide
  • N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-ethylphenyl)piperazine-1-carboxamide

Uniqueness

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These groups may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C19H20ClFN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H20ClFN4O2/c20-16-3-1-2-4-17(16)23-18(26)13-22-19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8H,9-13H2,(H,22,27)(H,23,26)

InChI Key

JTEGBNRNIRCLIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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